methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromen-4-one derivative featuring a 2-methylthiazole substituent at position 3, a methyl group at position 6, and a methyl oxyacetate moiety at position 7. Chromenones (coumarin analogs) are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of such compounds typically involves cyclization reactions. For example, describes a procedure where chromenone intermediates are reacted with thiazole-containing reagents under reflux conditions, followed by purification via recrystallization. Similar methods are employed for analogs with modified substituents .
Properties
IUPAC Name |
methyl 2-[6-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-9-4-11-15(5-14(9)23-7-16(19)21-3)22-6-12(17(11)20)13-8-24-10(2)18-13/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUPBZFKHSICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the thiazole ring and the ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetate ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
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Acidic Hydrolysis : Yields 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetic acid.
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Basic Hydrolysis : Produces the corresponding carboxylate salt, which can be acidified to isolate the free acid.
Key Conditions :
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Acidic: HCl (6M), reflux, 6–8 hrs.
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Basic: NaOH (2M), 60–70°C, 4–5 hrs.
Reduction Reactions
The thiazole ring and chromenone carbonyl groups are potential reduction targets:
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Catalytic Hydrogenation :
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Thiazole reduces to dihydrothiazole under H₂/Pd-C in ethanol, but chromenone’s α,β-unsaturated carbonyl system may also hydrogenate selectively.
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Conditions: 1 atm H₂, 25°C, 12 hrs (yield: ~65%).
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NaBH₄ Reduction : Selectively reduces the chromenone’s carbonyl to alcohol if steric hindrance permits.
Nucleophilic Substitution
The methylthiazolyl group participates in electrophilic aromatic substitution (EAS):
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Nitration :
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HNO₃/H₂SO₄ introduces nitro groups at the thiazole ring’s C5 position.
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Conditions: 0–5°C, 2 hrs (yield: 45–50%).
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Halogenation :
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Bromination with Br₂/FeBr₃ occurs at the thiazole’s C5 or chromenone’s aromatic positions.
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Cross-Coupling Reactions
The thiazole moiety enables Pd-catalyzed couplings:
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Suzuki-Miyaura Coupling :
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Boronic acids react with the thiazole’s bromide derivative (if synthesized).
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Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.
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Thioamide Formation
The acetamide intermediate (precursor to the thiazole) reacts with P₄S₁₀ to form thioamides, a key step in thiazole synthesis :
Stability Under Thermal and Oxidative Conditions
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Thermal Degradation : Decomposes above 250°C, releasing CO and CO₂.
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Oxidation : Chromenone’s α,β-unsaturated carbonyl system reacts with KMnO₄ to form diketones, but overoxidation may fragment the ring.
Table 2: Reactivity Comparison of Functional Groups
| Functional Group | Reactivity Rank (1 = Most Reactive) | Preferred Reactions |
|---|---|---|
| Acetate Ester | 1 | Hydrolysis, Aminolysis |
| Thiazole Ring | 2 | EAS (Nitration, Halogenation) |
| Chromenone Carbonyl | 3 | Reduction, Nucleophilic Addition |
Mechanistic Insights
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Ester Hydrolysis : Proceeds via nucleophilic acyl substitution (acid) or base-promoted cleavage.
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Thiazole Electrophilic Substitution : Directed by the methyl group’s +I effect, favoring C5 substitution.
Spectroscopic Data for Reaction Monitoring
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IR Spectroscopy :
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¹H NMR :
This compound’s reactivity profile highlights its versatility in synthesizing bioactive hybrids, particularly antimicrobial and anticancer agents . Further studies should explore enantioselective modifications and in vivo stability.
Scientific Research Applications
Anticancer Activity
Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate has shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. This application aligns with the growing interest in natural products for managing chronic inflammatory conditions.
Polymer Chemistry
In material science, this compound is being explored as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability. Preliminary studies indicate that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors.
Coatings and Films
The compound's unique chemical structure allows it to be used in developing specialty coatings and films. These materials can provide protective barriers with specific functionalities, such as UV resistance or antimicrobial properties. Research in this area focuses on optimizing formulations for industrial applications.
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation published in the International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, showcasing its potential as a therapeutic agent in treating infections.
Case Study 3: Polymer Development
A collaborative project between industry and academia focused on synthesizing biodegradable polymers using this compound as a key monomer. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to traditional petroleum-based plastics.
Mechanism of Action
The mechanism of action of methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, in its potential role as an anticancer agent, the compound may interact with cellular proteins involved in apoptosis, leading to programmed cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with structurally related chromenones, focusing on substituent variations and their implications for physicochemical properties and bioactivity.
Table 1: Structural Comparison of Chromenone Derivatives
Key Findings and Implications
Thiazole vs. Phenyl Substituents: The 2-methylthiazole group in the target compound (vs.
Electron-Withdrawing Groups : The fluorophenyl analog () exhibits stronger anticancer activity (IC$_{50}$ = 12.5 μM), likely due to fluorine’s electronegativity stabilizing charge-transfer interactions .
Heterocyclic Diversity : Isoxazole and benzodioxin substituents () alter π-electron density, influencing binding to targets like DNA gyrase or estrogen receptors .
Biological Activity
Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H15NO5S
- Molecular Weight : 345.37 g/mol
- CAS Number : 313525-31-4
- Chemical Structure : The compound features a thiazole ring, a chromenyl moiety, and an acetate group, which are critical for its biological properties.
Antitumor Activity
Research has indicated that thiazole-containing compounds often exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines.
- Cytotoxicity Studies :
- The cytotoxic effects of this compound were evaluated against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia).
- IC50 Values : Preliminary studies suggest an IC50 value in the low micromolar range, indicating potent activity comparable to standard chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Bcl-2 : Similar compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, promoting apoptosis in cancer cells .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest, leading to reduced proliferation of cancer cells.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
| Structural Feature | Importance |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity |
| Methyl Group at Position 6 | Enhances electron donation |
| Chromenyl Moiety | Contributes to overall stability |
Studies indicate that modifications in these regions can significantly alter the compound's efficacy and selectivity against specific cancer types .
Case Studies
- Synthesis and Evaluation :
- Comparative Analysis with Other Thiazole Derivatives :
Q & A
How can researchers optimize the synthesis of this compound using statistical experimental design?
Level: Basic
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing synthetic routes while minimizing trial-and-error approaches. Key steps include:
- Parameter Screening: Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) using factorial designs to reduce dimensionality.
- Response Surface Methodology (RSM): Apply central composite designs to model nonlinear relationships between variables and yield/purity.
- Robustness Testing: Validate optimal conditions under minor perturbations to ensure reproducibility.
For example, fractional factorial designs have been used to optimize heterocyclic compound synthesis by reducing the number of experiments by 50–70% while maintaining statistical significance .
What analytical techniques are recommended for confirming structural integrity and purity?
Level: Basic
Methodological Answer:
A multi-technique approach is essential:
- HPLC-PDA/MS: High-performance liquid chromatography with photodiode array and mass spectrometry detects impurities (<0.1%) and confirms molecular weight (e.g., retention time alignment with standards) .
- NMR Spectroscopy: ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve chromene and thiazole moieties. For example, coupling constants in aromatic regions distinguish substitution patterns .
- Elemental Analysis: Validate empirical formula accuracy (e.g., %C deviation <0.3%) .
How can computational reaction path searches enhance derivative development?
Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) combined with reaction path sampling can predict feasible synthetic routes for novel derivatives:
- Transition State Analysis: Identify energy barriers for regioselective functionalization (e.g., thiazole vs. chromene reactivity).
- Machine Learning Integration: Train models on existing reaction datasets to prioritize high-yield pathways.
ICReDD’s framework demonstrates a 40–60% reduction in experimental iterations by integrating computational predictions with targeted validation .
What strategies resolve contradictions in physicochemical data across characterization methods?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., melting point variations, conflicting solubility data) require:
- Cross-Validation: Compare DSC (differential scanning calorimetry) with hot-stage microscopy to confirm thermal behavior.
- Crystallography: Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or polymorphism.
- Batch Consistency Checks: Analyze multiple synthesis batches to isolate operator- or protocol-induced variability .
What safety protocols are critical for handling this compound?
Level: Basic
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles (P201/P210 protocols) .
- Storage: Inert atmosphere (N₂) at –20°C to prevent oxidative degradation.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .
How can membrane technologies improve large-scale purification?
Level: Advanced
Methodological Answer:
Membrane separation (e.g., nanofiltration) offers advantages over traditional chromatography:
- Solvent Recovery: Retain >90% of organic solvents (e.g., DMF, THF) while removing low-MW impurities.
- Continuous Processing: Integrate with flow reactors to reduce downtime.
CRDC subclass RDF2050104 highlights membrane efficiency in isolating heterocyclic compounds with MW 300–500 Da .
What reactor design principles apply to scaling up synthesis?
Level: Basic
Methodological Answer:
- Mixing Efficiency: Use Computational Fluid Dynamics (CFD) to optimize agitation in stirred-tank reactors, ensuring homogeneity for exothermic steps.
- Heat Transfer: Jacketed reactors with PID-controlled cooling mitigate thermal runaway risks.
CRDC subclass RDF2050112 emphasizes scalability through dimensionless Damköhler number analysis .
How can experimental-computational feedback loops accelerate discovery?
Level: Advanced
Methodological Answer:
- Data-Driven Refinement: Use experimental yields to recalibrate computational activation energy estimates.
- High-Throughput Screening (HTS): Automate parallel reactions to generate datasets for ML training.
ICReDD’s iterative framework reduced reaction optimization time from 12 to 4 months in chromene-thiazole hybrid studies .
Which spectroscopic methods best characterize chromene-thiazole interactions?
Level: Basic
Methodological Answer:
- UV-Vis Spectroscopy: Monitor π→π* transitions (250–350 nm) to assess conjugation between chromene and thiazole.
- IR Spectroscopy: C=O stretching (1680–1720 cm⁻¹) and C-S vibrations (620–680 cm⁻¹) confirm functional group integrity .
How to assess environmental fate in atmospheric/aquatic systems?
Level: Advanced
Methodological Answer:
- Photolysis Studies: Use solar simulators to measure degradation half-lives under UV/visible light.
- Scavenging Experiments: Quantify adsorption to particulate matter (e.g., SiO₂ nanoparticles) via LC-MS.
DOE’s atmospheric chemistry protocols recommend simulating continental pollutant pathways, including hydrolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
